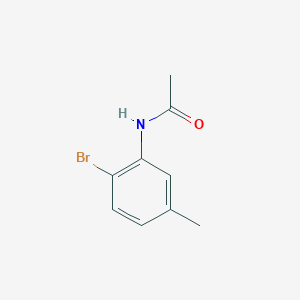
N-(2-bromo-5-methylphenyl)acetamide
説明
N-(2-bromo-5-methylphenyl)acetamide is a useful research compound. Its molecular formula is C9H10BrNO and its molecular weight is 228.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-bromo-5-methylphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a detailed examination of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound belongs to the class of acetamide derivatives, characterized by the presence of a bromine atom on the phenyl ring. Its molecular formula is C_10H_10BrN_O, with a molecular weight of 244.09 g/mol. The compound's unique structure enhances its reactivity and potential biological activity, making it valuable in organic synthesis and pharmaceutical development .
The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The bromine substituent on the aromatic ring influences its electronic properties, enhancing binding affinity and modulating several biochemical pathways. Notable mechanisms include:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, potentially disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells or inhibit tumor growth factors .
- Anti-inflammatory Effects : The compound has been shown to modulate inflammatory responses by interacting with cytokines and mediators involved in inflammation .
Biological Activity Data
The following table summarizes key biological activities and their respective findings related to this compound:
| Biological Activity | Findings |
|---|---|
| Antimicrobial | Effective against Staphylococcus aureus and Escherichia coli with low MIC values indicating high potency . |
| Anticancer | Reduces cell viability in cancer cell lines, linked to increased apoptosis markers . |
| Anti-inflammatory | Reduces inflammatory markers such as TNF-alpha and IL-6 . |
Case Studies and Research Findings
Antimicrobial Activity Study : A study involving various acetamide derivatives demonstrated that this compound exhibited strong antibacterial activity against multiple strains. The compound's low Minimum Inhibitory Concentration (MIC) values suggest high potency against pathogens like Staphylococcus aureus and Escherichia coli.
Anticancer Research : In vitro studies showed that this compound significantly reduces cell viability across several cancer cell lines. Mechanistic studies linked these effects to increased markers of apoptosis and decreased expression of anti-apoptotic proteins.
Anti-inflammatory Effects : Experimental models indicated that treatment with this compound resulted in a notable reduction in inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential therapeutic role in inflammatory diseases.
特性
IUPAC Name |
N-(2-bromo-5-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c1-6-3-4-8(10)9(5-6)11-7(2)12/h3-5H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJOJXJRVGYFMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30368201 | |
| Record name | Acetamide, N-(2-bromo-5-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126759-48-6 | |
| Record name | N-(2-Bromo-5-methylphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126759-48-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N-(2-bromo-5-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















